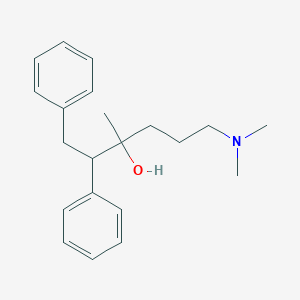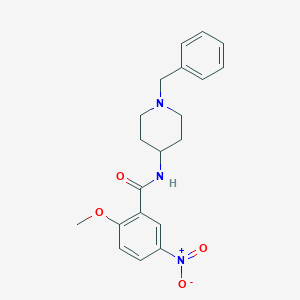
Furfural 2,4-dinitrophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furfural 2,4-dinitrophenylhydrazone is a chemical compound formed by the reaction of furfural with 2,4-dinitrophenylhydrazine. It is commonly used in analytical chemistry for the detection and quantification of aldehydes and ketones. The compound is characterized by its yellow to orange crystalline appearance and is known for its stability and reactivity in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of furfural 2,4-dinitrophenylhydrazone involves a condensation reaction between furfural and 2,4-dinitrophenylhydrazine. This reaction is typically conducted in an acidic medium, with common catalysts including sulfuric acid or hydrochloric acid. The reaction proceeds as follows:
Furfural+2,4-dinitrophenylhydrazine→Furfural 2,4-dinitrophenylhydrazone+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Furfural 2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Furfural 2,4-dinitrophenylhydrazone has a wide range of applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of aldehydes and ketones in various samples.
Environmental Analysis: Employed in monitoring air and water quality by detecting carbonyl compounds.
Biological Studies: Utilized in studying the degradation of biomolecules such as ascorbic acid.
Industrial Applications: Applied in the synthesis of various furan derivatives used in pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of furfural 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage between the carbonyl group of furfural and the hydrazine group of 2,4-dinitrophenylhydrazine. This reaction is facilitated by acidic conditions, which protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine . The resulting hydrazone is stabilized by resonance and hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Furfural: A precursor to furfural 2,4-dinitrophenylhydrazone, used in the production of furan-based chemicals.
2,4-Dinitrophenylhydrazine: A reagent used in the synthesis of various hydrazones, including this compound.
Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of furfural with the stability of the dinitrophenylhydrazone moiety. This makes it particularly useful in analytical applications where both stability and reactivity are required .
Eigenschaften
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-12-7-9-2-1-5-20-9/h1-7,13H/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMSXDMAAIAPCZ-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[2-(Dimethylamino)ethoxy]-10,11-dihydrodibenzo[b,f]thiepin-10-ol](/img/structure/B373827.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N,N-dimethylamine](/img/structure/B373828.png)
![8-fluoro-5-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B373829.png)
![2-[5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylphenyl]acetic acid](/img/structure/B373834.png)
![2-[4-(3-Iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B373836.png)
![1-(2-Fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B373838.png)
![1-[4-({2,4-Dinitrophenyl}sulfanyl)phenyl]piperidine](/img/structure/B373840.png)
![4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepiperidine](/img/structure/B373841.png)




![N-[4-(dimethylamino)phenyl]-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B373849.png)
![benzhydryl 2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl ether](/img/structure/B373850.png)
